N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O6/c1-29-17-6-5-16(20-21-17)11-3-2-4-13(7-11)19-18(24)12-8-14(22(25)26)10-15(9-12)23(27)28/h2-10H,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKIBPMOBNQUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized from 3-amino-6-methoxypyridazine, which is prepared by reacting 6-chloropyridazin-3-amine with sodium methoxide.
Coupling Reaction: The pyridazine derivative is then coupled with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for nucleophilic substitution.
Major Products
Reduction: The major product would be N-[3-(6-aminopyridazin-3-yl)phenyl]-3,5-diaminobenzamide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro groups may participate in redox reactions, while the pyridazine ring could engage in hydrogen bonding or π-π interactions with biological molecules .
Comparison with Similar Compounds
Key Differences and Implications
- Aliphatic substituents (e.g., pentyl-Cl) enhance solubility and membrane permeability, critical for targeting intracellular Mycobacterium tuberculosis. The terminal chloro/azide groups in these compounds facilitate covalent interactions with bacterial enzymes, contributing to their low MIC values (0.5–2 µg/mL) .
- In contrast, the target compound’s methoxypyridazine group may reduce lipophilicity but improve target specificity via aromatic interactions.
Antibacterial Hybrids (): Complex derivatives like 9d and 10d incorporate oxazolidinone and triazole moieties, known for inhibiting bacterial protein synthesis (e.g., via binding to 50S ribosomal subunits). These hybrids show moderate yields (32–45%) and activity against Gram-positive pathogens .
- Simple aliphatic N-substituted 3,5-dinitrobenzamides exhibit efficacy against Eimeria tenella by interfering with parasite metabolism. The absence of aromatic substituents in these compounds limits their application to veterinary use .
- The methoxypyridazine group in the target compound could enhance binding to protozoal targets, though this remains speculative without direct data.
Structural Analog with Trifluoromethyl Group ():
- The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide shares the 3,5-dinitrobenzamide core but replaces the methoxypyridazine with a chloro-trifluoromethylphenyl group. The electron-withdrawing CF₃ group may enhance stability and resistance to metabolic degradation, though its biological activity is undocumented .
Biological Activity
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide is a compound of significant interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 304.27 g/mol
- IUPAC Name : this compound
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets, such as enzymes and receptors involved in various signaling pathways. The presence of the dinitrobenzamide moiety is crucial for its activity, as it can participate in electron transfer reactions and may influence the compound's binding affinity to target proteins.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Its efficacy against various bacterial strains was evaluated using standard agar diffusion methods:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer. The treatment group showed a tumor volume decrease of approximately 50% compared to controls after four weeks of treatment .
- Mechanistic Insights : Further investigation into the molecular mechanisms revealed that the compound inhibits topoisomerase II activity, which is critical for DNA replication and repair in cancer cells. This inhibition leads to DNA damage and subsequent cell death .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide?
- Methodology : Synthesis typically involves sequential nitration, amide coupling, and pyridazine functionalization. For example:
- Step 1 : Nitration of benzamide precursors to introduce 3,5-dinitro groups under controlled HNO₃/H₂SO₄ conditions (60–70°C, 4–6 hrs) .
- Step 2 : Coupling with 3-(6-methoxypyridazin-3-yl)aniline via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF, 0°C to RT) .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the molecular structure of this compound validated?
- Analytical workflow :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : Monoclinic P2₁/n space group with unit cell parameters (e.g., a = 7.1273 Å, β = 101.652°) derived from SHELX refinement .
- HRMS : Exact mass verification (e.g., m/z 423.06 [M+H]⁺) .
Q. What preliminary biological activities are associated with this compound?
- Antimycobacterial activity : MIC values of 0.5–2.0 µg/mL against Mycobacterium tuberculosis MDR/XDR strains, attributed to nitro group redox activity .
- Antiparasitic potential : 3,5-dinitrobenzamides inhibit Eimeria tenella via interference with schizont development (IC₅₀ ~10 µM) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) optimize bioactivity?
- Key modifications :
- Nitro group positioning : 3,5-dinitro substitution enhances antitubercular activity compared to mono-nitro analogs (e.g., 10-fold lower MIC) .
- Pyridazine substitution : 6-methoxy groups improve solubility and reduce cytotoxicity (e.g., IC₅₀ >50 µM in HepG2 cells) .
Q. What resistance mechanisms emerge in bacterial models exposed to dinitrobenzamides?
- Mechanistic insights :
- Mycobacterium smegmatis develops resistance via mutations in the ddn gene, which encodes a nitroreductase critical for prodrug activation .
- Cross-resistance with benzothiazinones (BTZs) suggests shared activation pathways .
- Experimental validation :
- Gene knockout studies (e.g., Δddn mutants) and RNA-seq to identify compensatory pathways .
Q. How to resolve contradictions in bioactivity data across studies?
- Case example : Discrepancies in M. tuberculosis MIC values may arise from:
- Culture conditions : Anaerobic vs. aerobic environments alter nitroreductase expression .
- Compound stability : Hydrolytic degradation in acidic media (e.g., pH <5) reduces efficacy .
Q. What computational tools predict binding modes with biological targets?
- Docking workflow :
- Target selection : Enoyl-ACP reductase (InhA) for antitubercular activity .
- Software : AutoDock Vina with AMBER force fields (grid size: 25×25×25 Å) .
- Validation : RMSD <2.0 Å between docked and crystallographic poses .
Q. What strategies enable regioselective functionalization of the pyridazine ring?
- Synthetic approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
